molecular formula C10H10F2N4 B13526817 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2,4-difluoroaniline

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-2,4-difluoroaniline

Cat. No.: B13526817
M. Wt: 224.21 g/mol
InChI Key: XFZJCVQVGPCFPT-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with 2,4-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The difluoroaniline moiety may enhance the compound’s binding affinity to its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-2,4-difluoroaniline is unique due to the presence of both the triazole ring and the difluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2N4

Molecular Weight

224.21 g/mol

IUPAC Name

5-(4,5-dimethyl-1,2,4-triazol-3-yl)-2,4-difluoroaniline

InChI

InChI=1S/C10H10F2N4/c1-5-14-15-10(16(5)2)6-3-9(13)8(12)4-7(6)11/h3-4H,13H2,1-2H3

InChI Key

XFZJCVQVGPCFPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2=CC(=C(C=C2F)F)N

Origin of Product

United States

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